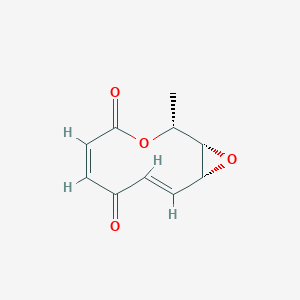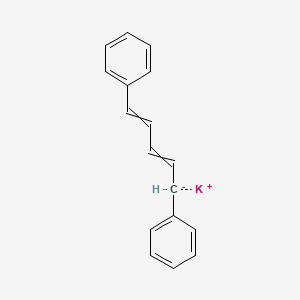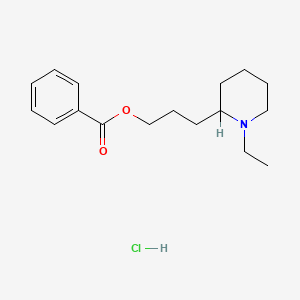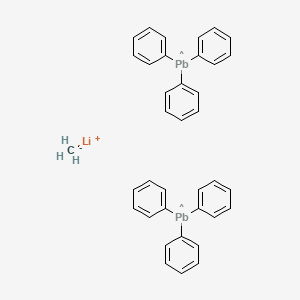
Lithium methanide--triphenylplumbyl (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methanide–triphenylplumbyl (1/1/2) is an organometallic compound that combines lithium, methanide, and triphenylplumbyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium methanide–triphenylplumbyl typically involves the reaction of lithium methanide with triphenylplumbyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for lithium methanide–triphenylplumbyl are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium methanide–triphenylplumbyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium methanide and triphenylplumbyl oxide.
Reduction: It can be reduced to form lithium hydride and triphenylplumbyl.
Substitution: The compound can participate in substitution reactions where the triphenylplumbyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions include lithium methanide, triphenylplumbyl oxide, lithium hydride, and substituted triphenylplumbyl derivatives.
Scientific Research Applications
Lithium methanide–triphenylplumbyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-metal bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of lithium methanide–triphenylplumbyl involves the interaction of the lithium and plumbyl groups with various molecular targets. The lithium ion can coordinate with electron-rich sites, while the triphenylplumbyl group can participate in π-π interactions and covalent bonding. These interactions facilitate the compound’s reactivity and enable it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Lithium methanide–triphenylstannyl: Similar in structure but contains tin instead of lead.
Lithium methanide–triphenylgermyl: Contains germanium instead of lead.
Lithium methanide–triphenylsilyl: Contains silicon instead of lead.
Uniqueness
Lithium methanide–triphenylplumbyl is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its tin, germanium, and silicon analogs.
Properties
CAS No. |
76002-47-6 |
|---|---|
Molecular Formula |
C37H33LiPb2 |
Molecular Weight |
9.0e+02 g/mol |
InChI |
InChI=1S/6C6H5.CH3.Li.2Pb/c6*1-2-4-6-5-3-1;;;;/h6*1-5H;1H3;;;/q;;;;;;-1;+1;; |
InChI Key |
XARJPWSYAZIPQH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH3-].C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


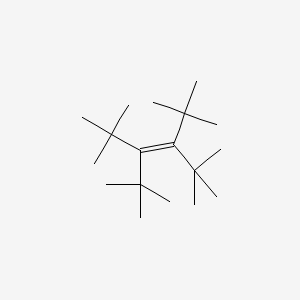
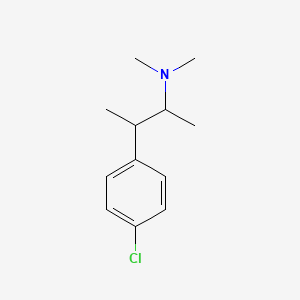
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)



![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
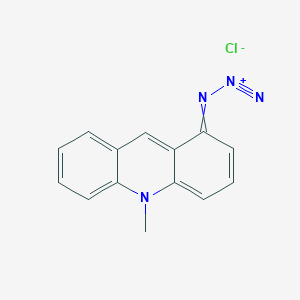
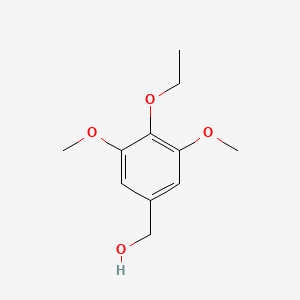
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
